molecular formula C6H11NO2S2 B2976400 5-methanesulfonyl-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 1935355-99-9

5-methanesulfonyl-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2976400
CAS No.: 1935355-99-9
M. Wt: 193.28
InChI Key: FOZPANAUHAXMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methanesulfonyl-2-thia-5-azabicyclo[221]heptane is a bicyclic compound with a unique structure that includes a sulfur atom and a nitrogen atom within its bicyclic framework

Preparation Methods

The synthesis of 5-methanesulfonyl-2-thia-5-azabicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures

Chemical Reactions Analysis

5-methanesulfonyl-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts for oxidation and reduction processes. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or other reduced derivatives.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways. In medicine, its unique structure makes it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.

Mechanism of Action

The mechanism of action of 5-methanesulfonyl-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms within its bicyclic structure allow it to form specific interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

5-methanesulfonyl-2-thia-5-azabicyclo[2.2.1]heptane can be compared with other similar compounds, such as 2-thia-5-azabicyclo[2.2.1]heptane and 2-oxa-5-azabicyclo[2.2.1]heptane . These compounds share a similar bicyclic structure but differ in the presence of oxygen or sulfur atoms. The unique presence of the methanesulfonyl group in this compound distinguishes it from these related compounds and may confer different chemical and biological properties.

Properties

IUPAC Name

5-methylsulfonyl-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S2/c1-11(8,9)7-3-6-2-5(7)4-10-6/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZPANAUHAXMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC2CC1CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.